tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.: 869527-51-5
Cat. No.: VC11696422
Molecular Formula: C10H18FNO3
Molecular Weight: 219.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869527-51-5 |
|---|---|
| Molecular Formula | C10H18FNO3 |
| Molecular Weight | 219.25 g/mol |
| IUPAC Name | tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
| Standard InChI Key | ROEMZCLHRRRKGF-HTQZYQBOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)F |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₈FNO₃, with a molecular weight of 219.253 g/mol . Key stereochemical features include:
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Fluorine at the 4-position in the (R)-configuration.
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Hydroxymethyl group at the 2-position in the (R)-configuration.
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Boc-protected amine at the 1-position.
The presence of fluorine introduces electronegativity and steric effects, influencing reactivity and binding affinity in biological systems .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Exact Mass | 219.127 g/mol |
| PSA (Polar Surface Area) | 49.77 Ų |
| LogP (Partition Coefficient) | 1.26 |
| Hazard Codes | Xi (Irritant) |
Spectroscopic Data
Nuclear magnetic resonance (NMR) data for the (2S,4R) isomer reveals distinctive signals:
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¹H NMR (CDCl₃): δ 4.78 (br d, 1H, Boc-CH), 3.67–3.26 (m, 4H, hydroxymethyl and pyrrolidine CH₂), 1.46 (s, 9H, Boc tert-butyl) .
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¹³C NMR: Expected signals at δ 155–160 ppm (Boc carbonyl) and δ 80–85 ppm (tert-butyl) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of Boc-protected pyrrolidine derivatives typically involves:
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Boc Protection: Reaction of pyrrolidinemethanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) .
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Fluorination: Introducing fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the 4-position, requiring careful stereochemical control .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DCM, 20°C, 16h | 98% |
| Fluorination | Selectfluor®, ACN, 0°C→RT | 72%* |
*Theoretical yield for analogous fluorination reactions.
Optimization Challenges
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Stereoselectivity: Achieving (2R,4R) configuration necessitates chiral catalysts or enantioselective fluorination .
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Purification: Column chromatography (e.g., silica gel with MeOH/DCM gradients) is critical due to polar functional groups .
Pharmacokinetic and Toxicity Profile
Absorption and Distribution
Data from the non-fluorinated analogue (CAS 170491-63-1) suggests:
Table 3: Predicted ADME Properties
| Parameter | Value |
|---|---|
| Water Solubility | 7.29 mg/mL |
| CYP Inhibition | None (CYP1A2, 2C19, 2D6, 3A4) |
| P-gp Substrate | No |
Applications in Pharmaceutical Research
Protease Inhibitor Development
The hydroxymethyl group serves as a hydrogen bond donor in enzyme active sites, while fluorine enhances metabolic stability. For example, similar structures are used in HCV NS5A inhibitors .
Neurological Agents
The compound’s BBB permeability makes it a candidate for dopamine receptor modulators and GABA uptake inhibitors .
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